2,3-Dichloroisonicotinic acid

Description

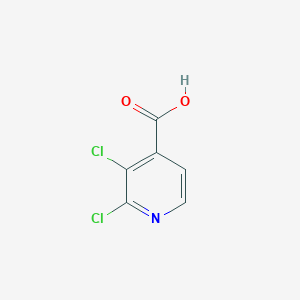

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKZZKKTZKRCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939835 | |

| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184416-84-0 | |

| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of 2,3-Dichloroisonicotinic Acid

An In-Depth Technical Guide to the Synthesis and Purification of 2,3-Dichloroisonicotinic Acid

This compound (CAS 184416-84-0) is a highly functionalized pyridine derivative that serves as a critical building block in the fields of medicinal chemistry and agrochemical research.[1] Its strategic importance lies in the unique electronic and steric properties conferred by the two chlorine atoms adjacent to the carboxylic acid on the pyridine ring. This substitution pattern makes it an invaluable synthon for creating complex molecules with tailored biological activities. This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent purification of this valuable compound, designed for practical application by researchers and process chemists.

Part 1: A Deliberate Approach to Synthesis

The synthesis of pyridine carboxylic acids from their corresponding methylpyridine (picoline) precursors via oxidation is a fundamental and robust transformation in heterocyclic chemistry.[2] This strategy is selected for its reliability and the relative availability of the necessary starting materials. Our chosen pathway involves the strong oxidation of 2,3-dichloro-4-methylpyridine.

The core of this synthesis is the conversion of a methyl group to a carboxylic acid. This requires a potent oxidizing agent capable of withstanding the harsh reaction conditions necessary to oxidize an aromatic methyl group without degrading the pyridine ring. Potassium permanganate (KMnO₄) in an aqueous medium is the oxidant of choice for this protocol. It is cost-effective, highly effective for this type of oxidation, and its reaction byproducts are easily managed. The reaction proceeds by converting the methyl group to a potassium carboxylate salt, which upon acidic workup, yields the desired carboxylic acid.

Visualizing the Synthetic Workflow

The following diagram outlines the high-level workflow from the precursor to the final, purified product.

Caption: Overall workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the oxidation of 2,3-dichloro-4-methylpyridine. The causality behind each step is critical: precise temperature control prevents side reactions and thermal runaway, while the sequential addition of the oxidant ensures the reaction proceeds safely and efficiently.

Materials & Equipment:

-

2,3-Dichloro-4-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bisulfite (NaHSO₃) or Ethanol for quenching

-

Deionized water

-

Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer

-

Heating mantle

-

Büchner funnel and vacuum flask

Step-by-Step Procedure:

-

Reaction Setup: In a 1 L three-neck round-bottom flask, add 2,3-dichloro-4-methylpyridine (e.g., 0.1 mol, 16.2 g). To this, add 400 mL of deionized water. Begin vigorous stirring with the mechanical stirrer to create a suspension.

-

Heating: Gently heat the suspension to approximately 75-80°C using a heating mantle. It is crucial to maintain this temperature range to ensure a controlled reaction rate.

-

Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄) (0.3 mol, 47.4 g) in 200 mL of warm water. Add this purple solution to the reaction mixture slowly in small portions over 2-3 hours. The exothermic reaction should be monitored carefully; if the temperature rises above 90°C, pause the addition and allow the mixture to cool. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate indicates the reaction is proceeding.

-

Reaction Completion: After the final addition of KMnO₄, continue stirring the mixture at 80-85°C for an additional 1-2 hours, or until a spot test (taking a drop of the reaction mixture and placing it on filter paper) shows no remaining purple color.

-

Quenching and Workup: Cool the reaction mixture to room temperature. Carefully destroy any excess KMnO₄ by the dropwise addition of ethanol or a saturated solution of sodium bisulfite until the purple color is completely discharged.

-

Removal of Manganese Dioxide: Filter the brown suspension through a pad of Celite in a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water (2 x 30 mL) to recover any adsorbed product. Combine the filtrates.

-

Product Precipitation: Transfer the clear, colorless filtrate to a beaker and cool it in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2-3. A white precipitate of crude this compound will form.

-

Isolation of Crude Product: Allow the suspension to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration, wash the cake with a small amount of cold deionized water, and allow it to air-dry.

Part 2: The Imperative of Purity - A Self-Validating Protocol

For applications in drug development and advanced materials, purity is not a luxury but a necessity. The following purification protocol is designed as a self-validating system. It employs orthogonal purification techniques—acid-base chemistry and recrystallization—to systematically remove different classes of impurities.

Purification Workflow Diagram

Caption: Detailed workflow for the purification of this compound.

Experimental Protocol: Purification

This procedure first leverages the acidic nature of the target compound to separate it from any neutral, unreacted starting material or non-acidic byproducts. The subsequent recrystallization step removes occluded impurities and provides a well-defined crystalline product.

Materials & Equipment:

-

Crude this compound

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Ethanol

-

Deionized water

-

Separatory funnel, Erlenmeyer flasks, Büchner funnel

Step-by-Step Procedure:

-

Acid-Base Extraction: a. Transfer the entire crude solid into a 500 mL Erlenmeyer flask. Add a 5% aqueous solution of sodium bicarbonate in portions with stirring until all the solid dissolves and the solution is basic (pH ~8). This converts the insoluble acid into its soluble sodium salt. b. Transfer the aqueous solution to a separatory funnel. Extract the solution with ethyl acetate (2 x 50 mL). This step removes any non-acidic, organic-soluble impurities, such as unreacted 2,3-dichloro-4-methylpyridine. Discard the organic layers. c. Carefully vent the separatory funnel. Drain the aqueous layer into a clean beaker and cool it in an ice bath.

-

Re-precipitation: a. While stirring the cold aqueous solution, slowly add concentrated HCl dropwise. The this compound will precipitate out as a fine white solid. Continue adding acid until the pH is ~2. b. Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water (2 x 20 mL).

-

Recrystallization: a. Transfer the purified solid to an Erlenmeyer flask. Add a minimal amount of a hot solvent system to dissolve the solid completely. A suitable system is an ethanol/water mixture (e.g., starting with 9:1 ethanol:water).[3][4] Add the solvent portion-wise at its boiling point until a clear solution is obtained.[5] b. If any insoluble impurities remain, perform a hot gravity filtration. c. Allow the clear solution to cool slowly to room temperature, undisturbed, to allow for the formation of well-defined crystals. d. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Final Isolation and Drying: a. Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture. b. Dry the crystals under vacuum to a constant weight. The final product should be a white to off-white crystalline solid. Characterize by melting point and NMR spectroscopy to confirm purity.

Part 3: Quantitative Data and Validation

| Parameter | Value | Source/Rationale |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |

| Molecular Weight | 192.00 g/mol | [1] |

| Starting Material | 2,3-Dichloro-4-methylpyridine | Logical precursor for oxidation. |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | A strong, common, and effective oxidant for converting alkylarenes to acids.[2] |

| Expected Yield (Crude) | 60-75% | Typical range for permanganate oxidations of substituted picolines. |

| Purity (Post-Purification) | >98% | Achievable with combined acid-base extraction and recrystallization. |

| Appearance | White to off-white crystalline powder | Standard appearance for purified organic acids. |

| Melting Point | 203-207 °C | Reported value for 2,3-Dichloropyridine-4-carboxylic acid. |

References

An In-Depth Technical Guide to 2,3-Dichloroisonicotinic Acid: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloroisonicotinic acid, a halogenated derivative of isonicotinic acid, is a pivotal building block in the synthesis of novel chemical entities with significant potential in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the two chlorine atoms on the pyridine ring, make it a valuable precursor for creating complex molecules with tailored biological activities. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and application in various chemical transformations. While experimental data for some properties are not widely published, a combination of supplier information and comparative data from its isomers allows for a reasonable characterization.

| Property | Value | Source(s) |

| CAS Number | 184416-84-0 | [1][2] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1][2] |

| Molecular Weight | 192.00 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | ≥ 97% | [1] |

| Storage Temperature | Room Temperature | [1] |

Comparative Data for 2,6-Dichloroisonicotinic Acid (CAS: 5398-44-7):

| Property | Value | Source(s) |

| Melting Point | 209-212 °C | [3] |

| Solubility | Soluble in Methanol | [3] |

| pKa | 2.63 ± 0.10 (Predicted) | [4] |

The physical state of this compound is noted as a solid, and it is recommended to be stored at room temperature.[1] For its isomer, 2,6-dichloroisonicotinic acid, a melting point of 209-212 °C and solubility in methanol are reported, which can serve as a useful reference.[3] The predicted pKa of the 2,6-isomer suggests it is a moderately strong acid.[4]

Chemical Structure and Spectroscopy

The molecular structure of this compound consists of a pyridine ring substituted with a carboxylic acid group at the 4-position and chlorine atoms at the 2- and 3-positions. This substitution pattern influences the molecule's electronic distribution and reactivity.

Caption: Molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the pyridine ring and the carboxylic acid group.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic broad absorption for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong absorption for the C=O stretch around 1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (192.00 g/mol ), along with isotopic peaks due to the presence of two chlorine atoms.

Synthesis and Reactivity

The synthesis of this compound is a key consideration for its application in research and development. While a specific, detailed protocol for the 2,3-isomer is not widely published, a general approach can be extrapolated from the synthesis of its isomers and related compounds. A common strategy involves the chlorination of a suitable isonicotinic acid precursor.

For instance, the synthesis of 2,6-dichloroisonicotinic acid has been reported from citrazinic acid.[5] This multi-step process involves chlorination using phosphoryl chloride in the presence of a phase-transfer catalyst.

Illustrative Synthesis Workflow for Dichloroisonicotinic Acids:

Caption: Generalized synthesis workflow for dichloroisonicotinic acids.

The reactivity of this compound is largely dictated by the carboxylic acid group and the two chlorine substituents on the pyridine ring. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The chlorine atoms can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. This reactivity makes it a versatile intermediate for the synthesis of a wide range of derivatives.

Applications in Research and Drug Development

Halogenated nicotinic acid derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. This compound serves as a valuable scaffold for the development of novel therapeutic agents.

Derivatives of isonicotinic acid have a well-established history in drug discovery, with isoniazid being a prime example of a key anti-tuberculosis drug.[6] The introduction of chlorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to enhanced efficacy or novel biological activities. For example, 2,6-dichloroisonicotinic acid (INA) is a known inducer of systemic acquired resistance in plants, protecting them from various pathogens.[7] While direct biological activity data for this compound is limited, its structural similarity to other biologically active nicotinic acid derivatives suggests its potential as a precursor for compounds with a range of therapeutic applications.

The versatility of 2,5-dichloroisonicotinic acid as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents and antibiotics, has been noted.[8] This highlights the general utility of dichlorinated isonicotinic acid isomers in the creation of bioactive molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on available safety data for this compound and its isomers, it is classified as harmful if swallowed and may cause skin and eye irritation.[1] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug development. Its distinct chemical properties and reactivity, stemming from the dichlorinated pyridine core and the carboxylic acid functionality, provide a platform for the creation of diverse and complex molecular architectures. While further research is needed to fully elucidate its specific biological activities and to develop optimized synthesis protocols, the existing knowledge on related compounds underscores its potential as a key intermediate for the discovery of novel therapeutic agents. Researchers and scientists are encouraged to explore the synthetic utility of this compound to unlock new avenues in the pursuit of innovative chemical entities.

References

- 1. This compound | 184416-84-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 26-dichloroisonicotinic-acid-26-dichloropyridine-4-carboxylic-acid - Sarex Fine [sarex.com]

- 4. 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to 2,3-Dichloroisonicotinic Acid: A Specialized Intermediate in Modern Medicinal Chemistry

This guide offers a detailed technical overview of 2,3-dichloroisonicotinic acid, a halogenated pyridine derivative. While not as broadly recognized as some of its isomers, this compound serves as a crucial and highly specific building block in the synthesis of complex pharmaceutical agents. This document will explore its synthesis, its primary known application in drug discovery, and its chemical properties, providing researchers, scientists, and drug development professionals with a concise and technically grounded resource.

Part 1: Discovery and Historical Context

The specific discovery and first synthesis of this compound (CAS No. 184416-84-0) are not prominently documented in readily available historical archives. Its emergence is likely rooted in broader academic and industrial explorations of chlorinated pyridine compounds throughout the 20th century. Research into halogenated pyridines was historically driven by the search for new agrochemicals and versatile intermediates for organic synthesis.[1] Unlike its well-studied isomer, 2,6-dichloroisonicotinic acid, which gained prominence as a potent inducer of systemic acquired resistance in plants, the 2,3-dichloro isomer has remained a more specialized reagent.[2] Its current significance is defined by its application as a key intermediate in the development of targeted therapeutics.

Part 2: Synthesis and Mechanistic Insights

The contemporary and most practical synthesis of this compound involves a directed ortho-metalation followed by carboxylation. This method provides a regioselective and high-yielding route to the desired product.

Core Synthetic Pathway: Lithiation and Carboxylation

The synthesis starts from 2,3-dichloropyridine, which is commercially available. The key step is the deprotonation at the 4-position, the most acidic site on the pyridine ring activated by the adjacent chlorine atoms, using a strong base like lithium diisopropylamide (LDA). The resulting organolithium intermediate is then quenched with solid carbon dioxide (dry ice) to install the carboxylic acid group.

Experimental Protocol: Synthesis via Directed Ortho-Metalation

-

LDA Formation: In a flame-dried, inert-atmosphere reaction vessel, a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -25 °C. A solution of n-butyllithium (nBuLi) in hexanes is then added dropwise to generate lithium diisopropylamide (LDA) in situ. The choice of LDA is critical; as a strong, non-nucleophilic base, it efficiently deprotonates the pyridine ring without undergoing unwanted side reactions.

-

Lithiation: The reaction mixture is further cooled to -78 °C. A solution of 2,3-dichloropyridine in anhydrous THF is added slowly. The mixture is stirred at this temperature for approximately 3 hours to ensure complete formation of the 4-lithiated intermediate. The low temperature is essential to maintain the stability of the organolithium species.

-

Carboxylation: The reaction mixture containing the lithiated pyridine is poured onto an excess of crushed solid carbon dioxide. This serves as the electrophile to form the carboxylate salt. The mixture is allowed to slowly warm to room temperature and age for at least 18 hours.

-

Workup and Isolation: The reaction is quenched with water. The aqueous layer is washed with diethyl ether to remove any unreacted starting material and other non-polar impurities. The aqueous layer is then cooled to 0 °C and carefully acidified with concentrated hydrochloric acid.

-

Purification: The acidification protonates the carboxylate, causing the desired this compound to precipitate as a solid. The product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization if necessary. This entire process typically yields the product as a white to off-white solid.[3]

Self-Validating System: The identity and purity of the synthesized this compound are confirmed through standard analytical techniques. ¹H NMR spectroscopy should show two distinct doublets in the aromatic region, confirming the 2,3,4-substitution pattern.[3] Mass spectrometry will confirm the molecular weight, and melting point analysis should show a sharp range, indicative of high purity.

Caption: Synthetic workflow for this compound.

Part 3: Applications in Drug Development

The primary and most significant application of this compound is as a specialized intermediate in the synthesis of novel therapeutics. Its defined structure allows for precise incorporation into larger, more complex molecules.

Key Intermediate for mGluR2 Positive Allosteric Modulators (PAMs)

This compound is explicitly cited in patent literature as a key building block for the synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives.[4][5] These compounds are designed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2).[4]

Significance of mGluR2 PAMs: The mGluR2 receptor is a critical target in neuroscience research, as its modulation has shown potential for treating neuropsychiatric and neurodegenerative diseases, including schizophrenia and anxiety.[6][7] mGluR2 PAMs do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This offers a more nuanced therapeutic approach compared to direct agonists, potentially leading to better safety and tolerability profiles.[8]

In the patented synthesis, this compound serves as the foundational pyridine core onto which the complex triazole ring system and other pharmacophoric elements are constructed. The chlorine atoms on the pyridine ring are not merely passive substituents; they influence the electronic properties of the ring and can serve as handles for further synthetic transformations if needed.

Caption: Role as an intermediate in mGluR2 PAM synthesis.

Part 4: Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 184416-84-0 | [4][9] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [9] |

| Molecular Weight | 192.00 g/mol | [1] |

| Appearance | White to off-white/yellow solid | |

| Melting Point | 187 °C | |

| Purity | Typically ≥97% | [1] |

| IUPAC Name | 2,3-dichloropyridine-4-carboxylic acid | [1] |

Conclusion

This compound exemplifies a class of chemical reagents whose value lies not in its own biological activity, but in its role as a precisely crafted building block for high-value, complex molecules. While its history is not as well-documented as its isomers, its modern application in the synthesis of mGluR2 positive allosteric modulators places it firmly within the landscape of contemporary medicinal chemistry. The synthetic route described herein provides a reliable method for its preparation, enabling its use in the ongoing development of novel therapeutics for challenging neurological disorders. For drug development professionals, this compound represents a key intermediate for accessing a specific and important class of neuropharmacological agents.

References

- 1. US5166352A - Pyridinecarboxylic acid chlorides from (trichloromethyl)pyridines - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress in the synthesis and characterization of group II metabotropic glutamate receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effectiveness of positive allosteric modulators of metabotropic glutamate receptor 2/3 (mGluR2/3) in animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US2515593A - Production of pyridine-carboxylic acids - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 2,3-Dichloroisonicotinic Acid in Common Laboratory Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2,3-dichloroisonicotinic acid, a crucial parameter for its application in research and drug development. This document moves beyond a simple listing of data to explain the underlying chemical principles that govern its solubility, providing researchers with the predictive tools and experimental protocols necessary for its effective use.

Understanding the Molecular Profile of this compound

This compound (C₆H₃Cl₂NO₂) is a pyridine carboxylic acid derivative.[1][2][3] Its structure, featuring a pyridine ring, a carboxylic acid group, and two chlorine substituents, dictates its solubility behavior. The carboxylic acid group introduces polarity and the capacity for hydrogen bonding, while the chlorinated pyridine ring contributes to its aromatic character and moderate lipophilicity. The interplay of these features determines its interaction with various solvents.

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This functional group is polar and can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents.

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor.

-

Chlorine Substituents (-Cl): These electron-withdrawing groups increase the acidity of the carboxylic acid and contribute to the molecule's overall lipophilicity.

Predicted Solubility Profile

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide presents a predicted solubility profile based on first principles of chemical interactions and data from structurally similar compounds, such as 2,6-dichloroisonicotinic acid.[4][5] It is imperative for researchers to experimentally verify these predictions.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The carboxylic acid group can form hydrogen bonds with protic solvents. However, the hydrophobic pyridine ring and chlorine atoms may limit high solubility in water. Solubility is expected to be higher in alcohols like methanol and ethanol compared to water. For a related compound, 2,6-dichloroisonicotinic acid, it is noted to be soluble in methanol and insoluble in water.[4] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. The overall polarity of these solvents is compatible with the polar nature of the solute. |

| Nonpolar | Hexane, Toluene | Insoluble | The significant polarity imparted by the carboxylic acid and the pyridine nitrogen makes it unlikely to dissolve in nonpolar solvents where only weak van der Waals forces would be at play. |

| Acidic/Basic Aqueous | 5% Aqueous HCl, 5% Aqueous NaOH, 5% Aqueous NaHCO₃ | Soluble in Bases | As a carboxylic acid, it is expected to be deprotonated in basic solutions (NaOH, NaHCO₃) to form a water-soluble salt.[6][7][8] It is not expected to be soluble in acidic solutions as the carboxylic acid would remain protonated. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol is a self-validating system for determining the qualitative and semi-quantitative solubility of this compound.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone, acetonitrile, hexane, toluene)

-

5% (w/v) Aqueous NaOH

-

5% (w/v) Aqueous NaHCO₃

-

5% (v/v) Aqueous HCl

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

pH paper or pH meter

Experimental Workflow

The following workflow provides a systematic approach to solubility determination.

Caption: Figure 1: Experimental Workflow for Solubility Determination

Step-by-Step Protocol

-

Initial Screening in Water:

-

Accurately weigh approximately 1-5 mg of this compound into a small test tube.

-

Add 0.5 mL of deionized water.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the sample for any undissolved solid. If the solid has completely disappeared, the compound is considered soluble in water.

-

If soluble in water, test the pH of the solution with pH paper or a calibrated pH meter. An acidic pH would be expected.[9]

-

-

Solubility in Aqueous Base:

-

If the compound is insoluble in water, add 0.5 mL of 5% aqueous NaOH to a fresh sample of the acid.

-

Vortex and observe. Dissolution indicates the formation of a sodium salt, confirming the acidic nature of the compound.[6][7]

-

Repeat the process with 5% aqueous NaHCO₃. Solubility in this weaker base is a strong indicator of a carboxylic acid.[6][7]

-

-

Solubility in Aqueous Acid:

-

If the compound is insoluble in water, add 0.5 mL of 5% aqueous HCl to a fresh sample.

-

Vortex and observe. As an acid itself, this compound is not expected to dissolve in an acidic solution.

-

-

Solubility in Organic Solvents:

-

For each selected organic solvent, repeat the initial screening step: add 0.5 mL of the solvent to a fresh 1-5 mg sample of the acid, vortex, and observe.

-

The Chemical Principles of Solubility: A Visual Guide

The solubility of this compound is governed by the principle of "like dissolves like." This can be visualized by considering the intermolecular forces between the solute and the solvent.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. scbt.com [scbt.com]

- 3. novasynorganics.com [novasynorganics.com]

- 4. Cas 5398-44-7,2,6-Dichloroisonicotinic acid | lookchem [lookchem.com]

- 5. 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

Stability and proper storage conditions for 2,3-Dichloroisonicotinic acid

An In-Depth Technical Guide to the Stability and Proper Storage of 2,3-Dichloroisonicotinic Acid

For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and handling protocols for this compound (CAS No. 184416-84-0)[1][2][3]. By synthesizing data from safety datasheets and chemical principles, this document serves as an essential resource for maintaining the quality and reliability of this important laboratory chemical.

Chemical Stability Profile

This compound, also known as 2,3-Dichloropyridine-4-carboxylic acid, is a solid, crystalline compound with the molecular formula C₆H₃Cl₂NO₂[1][2]. Under recommended storage conditions, the product is stable[1]. However, its integrity can be compromised by several environmental factors, leading to degradation and impurity formation. Understanding these factors is critical for its effective use in research and development.

Factors Influencing Stability

-

Temperature: Elevated temperatures can promote thermal decomposition. While the compound is stable at room temperature for shipping and short-term storage, long-term stability is best maintained in a cool environment. High heat, sparks, or open flames must be avoided, as they can lead to hazardous decomposition[1].

-

Moisture: As with many carboxylic acids, exposure to humidity should be minimized. The compound should be stored in a dry, well-ventilated area within a tightly sealed container to prevent hydration and potential hydrolysis[1][4].

-

Incompatible Materials: Strong oxidizing agents are incompatible with this compound and can cause hazardous reactions[1]. Contact with such materials must be strictly avoided.

Hazardous Decomposition

In the event of a fire or exposure to extreme heat, this compound can undergo thermal decomposition. This process generates toxic and corrosive byproducts, including:

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in readily available literature, insights can be drawn from similar chlorinated aromatic compounds. Potential degradation mechanisms in environmental or metabolic contexts could include:

-

Oxidative Pathways: In aerobic environments, oxidation of the pyridine ring or decarboxylation could occur[6].

-

Reductive Dechlorination: Under anaerobic conditions, the sequential removal of chlorine atoms is a common degradation pathway for chlorinated aromatic compounds[6]. Studies on dichloroaniline isomers, for example, show degradation via metabolites like dichloroaminophenols[7].

Understanding these potential pathways is crucial when designing long-term stability studies or investigating the compound's fate in biological systems.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is essential for user safety and for preserving the chemical's purity.

Summary of Storage and Handling Conditions

| Parameter | Recommendation | Rationale & Source |

| Temperature | Store in a cool, dry place. Room temperature is acceptable for short-term storage. | To prevent thermal degradation.[1][8] |

| Atmosphere | Store in a well-ventilated area under a dry, inert atmosphere if possible. | To minimize contact with moisture and reactive atmospheric components.[1] |

| Container | Keep in a tightly closed, properly labeled container. | To prevent contamination and moisture ingress.[1][4] |

| Incompatibilities | Segregate from strong oxidizing agents. | To prevent hazardous chemical reactions.[1] |

| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | To minimize inhalation exposure to dust.[1][4] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves, and a lab coat. | To prevent skin and eye irritation.[1][4] |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent ingestion and practice good laboratory safety.[1][4] |

Methodology for Stability Assessment

To empirically determine the stability of a specific lot of this compound under defined conditions, a structured stability study is required. The following protocol outlines a robust methodology based on established analytical principles.

Objective

To evaluate the stability of this compound over time under controlled storage conditions (e.g., recommended, accelerated) by monitoring its purity and the formation of degradation products.

Experimental Workflow Diagram

Caption: Workflow for a comprehensive stability study of this compound.

Step-by-Step Protocol

-

Initial Characterization (Time = 0):

-

Upon receipt, characterize the initial batch of this compound.

-

Analysis: Perform High-Performance Liquid Chromatography (HPLC) to establish initial purity and impurity profile. A reverse-phase C18 column with a buffered mobile phase (e.g., ammonium acetate buffer and methanol) and UV detection is a suitable starting point, similar to methods for related compounds[9].

-

Record the physical appearance (e.g., color, form). This serves as the baseline for all future time points.

-

-

Sample Preparation and Storage:

-

Aliquot the compound into multiple sealed, airtight containers (e.g., amber glass vials) to avoid repeated opening of the main stock.

-

Place sets of samples into controlled environmental chambers under various conditions:

-

Recommended: Cool, dry, and dark conditions (e.g., 2-8°C).

-

Accelerated: Elevated temperature and humidity (e.g., 40°C / 75% RH) to predict long-term stability more quickly.

-

Photostability: Exposure to a controlled light source to assess light sensitivity.

-

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.

-

Allow the sample to equilibrate to ambient temperature before opening to prevent condensation.

-

Visually inspect the sample for any changes in appearance.

-

Perform HPLC analysis on each sample using the same method established at Time = 0.

-

-

Data Analysis and Interpretation:

-

Compare the purity results from each time point to the initial (T=0) data.

-

Calculate the rate of degradation, if any, under each condition.

-

Identify and, if possible, quantify any new impurity peaks that appear in the chromatograms.

-

Based on the data, establish a recommended re-test date or shelf life for the compound under specified storage conditions.

-

Safety and Disposal

Handling this compound requires adherence to standard laboratory safety protocols due to its potential hazards.

-

Primary Hazards: The compound is harmful if swallowed, causes skin irritation, and leads to serious eye irritation[1]. It may also cause respiratory irritation if dust is inhaled[1].

-

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention[1][4][8].

-

Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice[1][4].

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1].

-

Inhalation: Move the person to fresh air. If breathing is difficult, get medical attention[1][8].

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[4]. Avoid release into the environment[1].

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. scbt.com [scbt.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3-Dichloroisonicotinic acid role in systemic acquired resistance (SAR)

An In-Depth Technical Guide to 2,3-Dichloroisonicotinic Acid and its Role in Systemic Acquired Resistance (SAR)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Systemic Acquired Resistance (SAR) represents a formidable induced defense mechanism in plants, providing broad-spectrum, long-lasting protection against a variety of pathogens. At the heart of dissecting this intricate signaling network lies the use of chemical inducers, among which this compound (INA) has proven to be a pivotal research tool. This guide provides a comprehensive technical overview of INA's mechanism of action, its critical role in elucidating the SAR pathway, and detailed methodologies for its application in a research context. We will explore the causality behind its function, its interaction with key regulatory proteins, and its utility in quantitative bioassays, offering field-proven insights for professionals in plant science and drug development.

Introduction: The Architecture of Systemic Acquired Resistance

Plants, though lacking a mobile adaptive immune system, possess a sophisticated innate immune network. A key component of this is SAR, a state of heightened defense in distal, uninfected tissues following an initial localized pathogen exposure.[1][2] The establishment of SAR is characterized by the systemic expression of a suite of pathogenesis-related (PR) genes, which collectively contribute to enhanced resistance against a broad range of viruses, bacteria, and fungi.[1][3]

The central signaling molecule orchestrating SAR is salicylic acid (SA).[1][4] Pathogen attack triggers a significant accumulation of SA, which initiates a downstream signaling cascade.[1] However, the study of this pathway was historically complicated by the pleiotropic effects of SA itself. The discovery of synthetic activators, like this compound, allowed researchers to bypass specific steps in the pathway, providing a clearer picture of the signaling architecture.[1][5][6] INA, while not a structural analog of SA, acts as a potent functional analog, inducing the full spectrum of SAR responses.[1][7] Its primary value lies in its ability to activate the SAR pathway downstream of SA accumulation, a feature that has been instrumental in positioning key components of the signaling cascade.[1]

Mechanism of Action: Unraveling the Function of INA

The scientific utility of INA is rooted in its specific point of intervention in the plant defense pathway. Its mechanism is best understood by its relationship with salicylic acid and the master regulator, Nonexpresser of PR Genes 1 (NPR1).

A Position Downstream of Salicylic Acid

The most critical insight into INA's function is that it does not induce the synthesis or accumulation of endogenous salicylic acid.[1] This was definitively demonstrated in experiments using transgenic plants (tobacco and Arabidopsis) expressing the bacterial nahG gene.[1][6] The nahG gene encodes a salicylate hydroxylase, an enzyme that degrades SA to catechol, rendering the plants incapable of accumulating SA and thus unable to mount a traditional SAR response.[1][8]

Crucially, when these nahG plants are treated with INA, they still exhibit robust PR gene expression and enhanced pathogen resistance.[1] This elegantly demonstrates that INA's site of action must be at or downstream of the point of SA accumulation in the signaling pathway.[1]

The Central Role of the NPR1 Regulator

The induction of SAR by both SA and INA is critically dependent on the regulatory protein NPR1.[3][9] In its resting state in the cytoplasm, NPR1 exists as an oligomer linked by disulfide bonds. Following SA-induced changes in the cellular redox state, NPR1 monomers are released and translocate to the nucleus.[3]

In the nucleus, NPR1 interacts with members of the TGA family of basic leucine-zipper (bZIP) transcription factors.[10][11][12] This NPR1-TGA complex then binds to specific promoter elements (e.g., the as-1 element) of defense genes, such as PR-1, activating their transcription.[9][10] Mutants lacking a functional NPR1 gene (npr1 mutants) are unresponsive to both SA and INA treatment, failing to express PR genes or develop SAR.[3][9] This confirms that INA, like SA, requires NPR1 to execute its function.[3]

Catalase Inhibition and the Role of ROS

Further research has suggested a shared biochemical target for both SA and INA. Both molecules have been shown to bind to and inhibit the enzymatic activity of catalase in tobacco.[13] Catalase is a key enzyme responsible for detoxifying reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂). By inhibiting catalase, INA and SA may lead to a controlled increase in intracellular H₂O₂, which can act as a secondary signaling molecule in the induction of defense responses, including PR gene expression.[13] This hypothesis is supported by findings that antioxidants can suppress INA-mediated PR gene activation.[13]

The following diagram illustrates the position of INA within the SAR signaling cascade.

Experimental Application and Protocols

The primary utility of INA is as a precise tool to induce SAR for experimental analysis. Its application allows for the study of downstream signaling events in a controlled, synchronous manner, independent of pathogen biology.

Quantitative Analysis of INA-Induced Resistance

A key application is to quantify the level of protection conferred by INA treatment. This is typically achieved through pathogen bioassays. A common model involves treating plants with INA and, after a set period to allow for SAR establishment, challenging them with a virulent pathogen. The reduction in disease symptoms or pathogen growth is then measured.

Table 1: Efficacy of INA in Inducing Resistance to Tobacco Mosaic Virus (TMV) in Tobacco (Nicotiana tabacum cv. Xanthi.nc)

| Treatment Group | Inoculation Site | Mean Lesion Size (mm) ± SE | Percent Reduction in Lesion Size |

| Water Control | Injected Leaves | 3.77 ± 0.57 | - |

| INA Treatment | Injected Leaves | 0.86 ± 0.37 | 77% |

| Water Control | Systemic Leaves | 3.76 ± 0.31 | - |

| INA Treatment | Systemic Leaves | 1.62 ± 0.87 | 57% |

| Data synthesized from experiments described in Vernooij et al., 1995.[1] Plants were treated by injection with water or INA. After 7 days, both injected (local) and untreated upper (systemic) leaves were challenged with TMV. Lesion sizes were measured 7 days post-challenge. |

Step-by-Step Protocol: SAR Induction and Pathogen Bioassay in Arabidopsis

This protocol provides a generalized workflow for assessing INA-induced SAR against the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 (Pto DC3000) in Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana plants (e.g., Col-0), 4-5 weeks old.

-

This compound (INA) stock solution (e.g., 100 mM in DMSO).

-

Pto DC3000 bacterial culture.

-

10 mM MgCl₂ (sterile).

-

1 mL needleless syringes.

-

Leaf punch (cork borer).

-

Standard microbiology supplies (plates, incubator, etc.).

Workflow:

-

INA Treatment (Day 0):

-

Prepare the INA working solution. A typical final concentration is 0.1 to 1 mM. Dilute the stock solution in sterile water. Include a mock treatment group using the same concentration of DMSO diluted in water.

-

Using a needleless syringe, gently infiltrate the underside of 3-4 lower leaves per plant with either the INA or mock solution. Mark the treated leaves.

-

Return plants to a controlled growth chamber environment. SAR typically establishes within 48-72 hours.

-

-

Pathogen Challenge (Day 2-3):

-

Grow an overnight culture of Pto DC3000.

-

Resuspend the bacteria in sterile 10 mM MgCl₂ to a final optical density (OD₆₀₀) of 0.001 (approx. 5 x 10⁵ colony-forming units (cfu)/mL).[14]

-

Infiltrate 2-3 upper, systemic (non-INA-treated) leaves per plant with the bacterial suspension.

-

-

Quantify Bacterial Growth (Day 5-6):

-

At 3 days post-infection (dpi), collect leaf discs of a known area from the challenged leaves using a sterile leaf punch.

-

Homogenize the leaf discs in 10 mM MgCl₂.

-

Perform serial dilutions of the homogenate and plate onto appropriate selective media (e.g., King's B with rifampicin).

-

Incubate plates for 2 days, then count the colonies to determine the cfu per unit of leaf area (e.g., cfu/cm²).

-

Compare bacterial titers between mock-treated and INA-treated plants. A significant reduction in bacterial growth in the INA group indicates successful SAR induction.

-

The following diagram outlines this experimental workflow.

Molecular Analysis: Monitoring PR Gene Expression

To validate SAR induction at the molecular level, quantitative real-time PCR (qRT-PCR) is used to measure the transcript abundance of key defense genes.

-

Experimental Setup: Treat plants with INA or a mock solution as described above.

-

Tissue Harvest: At various time points post-treatment (e.g., 0, 24, 48, 72 hours), harvest the systemic leaves.

-

RNA Extraction & cDNA Synthesis: Extract total RNA from the leaf tissue and synthesize cDNA.

-

qRT-PCR: Perform qRT-PCR using primers specific for SAR marker genes (e.g., PR-1, PR-2, BGL2) and a constitutively expressed reference gene (e.g., UBQ5 or Actin) for normalization.[15]

-

Analysis: A significant upregulation of PR gene transcripts in INA-treated samples relative to mock-treated controls confirms the activation of the SAR signaling pathway.[1][16]

Comparative Insights: INA vs. Other SAR Inducers

Understanding INA's properties is enhanced by comparing it to other chemical inducers, most notably Acibenzolar-S-methyl (ASM or BTH).

-

Acibenzolar-S-methyl (ASM/BTH): Like INA, ASM is a synthetic functional analog of SA that acts downstream of SA accumulation and is dependent on NPR1.[5][6][17] It has been commercialized as a plant activator for crop protection. Both INA and ASM induce a similar spectrum of resistance and gene expression, making them valuable and often interchangeable tools for SAR research.[6][8]

-

β-aminobutyric acid (BABA): In contrast to INA and ASM, BABA is a non-protein amino acid that is believed to act upstream of SA, priming the plant for a faster and stronger defense response, which includes enhanced SA production upon pathogen attack.[5]

The choice of inducer depends on the experimental question. For dissecting the signaling cascade specifically downstream of SA synthesis, INA and ASM are the preferred tools.

Conclusion and Future Directions

This compound has been more than a mere chemical activator; it has been a molecular key that has unlocked fundamental aspects of the SAR signaling pathway. Its ability to function independently of salicylic acid accumulation provided the definitive evidence needed to order the signaling cascade, cementing the position of SA upstream of the NPR1-dependent transcriptional reprogramming that defines plant systemic immunity. For researchers, INA remains a reliable and precise tool for inducing SAR in a controlled setting, enabling reproducible studies of gene expression, protein-protein interactions, and pathogen resistance. For drug development professionals, the success of functional SA analogs like INA and BTH validates the SAR pathway as a viable target for developing novel crop protection agents that harness a plant's own defenses. Future research may focus on identifying the direct cellular receptor(s) of INA and further elucidating the role of ROS and redox changes in the activation of NPR1.

References

- 1. apsnet.org [apsnet.org]

- 2. researchgate.net [researchgate.net]

- 3. The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and Related Family: Mechanistic Insights in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal regulators of systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway | MDPI [mdpi.com]

- 6. Different Pathogen Defense Strategies in Arabidopsis: More than Pathogen Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NPR1 Promotes Its Own and Target Gene Expression in Plant Defense by Recruiting CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vivo Interaction between NPR1 and Transcription Factor TGA2 Leads to Salicylic Acid–Mediated Gene Activation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic Acquired Resistance in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Degradation Pathway of 2,3-Dichloroisonicotinic Acid

Abstract

2,3-Dichloroisonicotinic acid is a halogenated pyridine derivative whose environmental fate and degradation mechanisms are not extensively documented in public literature. As a Senior Application Scientist, this guide provides a scientifically-grounded framework for researchers, scientists, and drug development professionals to investigate its degradation. By synthesizing established principles from the metabolism of analogous chlorinated aromatic and pyridine compounds, this document outlines postulated biotic and abiotic degradation pathways. Furthermore, it delivers detailed, field-proven experimental protocols for the isolation of degrading microorganisms and the analytical elucidation of metabolic intermediates using modern chromatographic and mass spectrometric techniques. This guide is structured to serve as a practical and authoritative resource, empowering researchers to systematically unravel the biotransformation of this compound and similar xenobiotic molecules.

Introduction to this compound

This compound (also known as 2,3-Dichloropyridine-4-carboxylic acid) is a substituted pyridine carboxylic acid. Pyridine derivatives are a significant class of N-heterocyclic compounds that are introduced into the environment through industrial processes and as degradation products of certain pesticides and pharmaceuticals.[1] The presence of chlorine atoms on the aromatic ring often increases the recalcitrance and potential toxicity of these compounds, making it imperative to understand their environmental persistence and degradation pathways.

The stability of the pyridine ring, compounded by halogenation, presents a significant challenge for microbial catabolism. Understanding the mechanisms by which microorganisms or abiotic factors break down this molecule is crucial for environmental risk assessment, the development of bioremediation strategies, and ensuring the safety of novel chemical entities in drug development that may contain similar structural motifs. This guide provides the foundational knowledge and actionable methodologies to approach this scientific challenge.

Postulated Degradation Pathways

In the absence of direct studies, we can postulate degradation pathways for this compound based on well-characterized mechanisms for other chlorinated aromatic compounds and pyridines.[1][2][3]

Biotic Degradation (Microbial)

Microbial degradation is the primary mechanism for the breakdown of many organic pollutants in the environment.[4] For this compound, an aerobic degradation pathway is the most probable route in many environments. This process likely involves a series of enzymatic reactions, including initial ring activation, dehalogenation, aromatic ring cleavage, and subsequent channeling of intermediates into central metabolism.

The proposed pathway initiates with an enzymatic attack on the electron-rich pyridine ring, which is made more electrophilic by the electron-withdrawing chlorine and carboxyl groups.

-

Ring Hydroxylation: The first step is almost invariably the activation of the stable aromatic ring via hydroxylation. This is typically catalyzed by powerful oxygenase enzymes, such as monooxygenases or dioxygenases, which incorporate one or two atoms of molecular oxygen.[2][5] This reaction could result in the formation of a dihydroxylated intermediate, a dichlorinated catechol-equivalent, which is a necessary prelude to ring cleavage.

-

Dehalogenation: The removal of chlorine atoms is a critical step. Bacteria have evolved various dehalogenase enzymes to cleave carbon-halogen bonds through oxidative, reductive, or hydrolytic mechanisms.[6][7][8] In an aerobic pathway, a hydrolytic dehalogenase might replace a chlorine atom with a hydroxyl group, or dehalogenation could occur concurrently with ring cleavage.

-

Aromatic Ring Cleavage: Following dihydroxylation, the aromatic ring is now susceptible to cleavage. Ring-cleavage dioxygenases catalyze the opening of the ring between (ortho-cleavage) or adjacent to (meta-cleavage) the two hydroxyl groups.[9][10][11] This step destroys the aromaticity and produces aliphatic dicarboxylic or semi-aldehyde acids.[9]

-

Funneling to Central Metabolism: The resulting aliphatic intermediates, such as derivatives of maleic or succinic acid, are then metabolized through common pathways (e.g., the beta-ketoadipate pathway or directly into the TCA cycle) to yield acetyl-CoA and succinyl-CoA.[12] This ultimately leads to complete mineralization, producing carbon dioxide, water, chloride ions, and ammonium.

Abiotic Degradation

Abiotic processes can also contribute to the transformation of xenobiotics in the environment, primarily through photolysis and hydrolysis.[13][14]

-

Photodegradation: Direct photolysis occurs when a molecule absorbs light energy (e.g., from sunlight) leading to its decomposition. Many chlorinated aromatic compounds are susceptible to photolysis, which can result in reductive dechlorination.[15][16] However, compounds like 6-chloronicotinic acid have shown resistance to direct photolysis, suggesting that this compound may be similarly stable.[17] Indirect photolysis, mediated by photosensitizing agents in natural waters (like dissolved organic matter), or photocatalysis on surfaces like titanium dioxide (TiO₂), could potentially be more effective degradation routes.[17]

-

Hydrolysis: The covalent bonds between chlorine and an aromatic ring are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9).[16] Therefore, hydrolysis is expected to be a very slow degradation process for this compound, likely insignificant compared to microbial degradation.

Methodologies for Pathway Elucidation

A systematic, multi-step experimental approach is required to definitively identify the degradation pathway and its metabolites. This involves a combination of microbiological and advanced analytical techniques.

Protocol: Isolation and Characterization of Degrading Microorganisms

The foundational step is to determine if microbial degradation is feasible and to isolate the responsible microorganisms. The enrichment culture technique is a robust and classic method for this purpose.[18][19]

Objective: To isolate one or more bacterial strains capable of utilizing this compound as a sole source of carbon and energy.

Materials:

-

Environmental sample (e.g., soil with a history of pesticide exposure).

-

Minimal Salts Medium (MSM), pH 7.0.

-

This compound (analytical grade).

-

Sterile flasks, incubator shaker, agar plates.

-

Analytical balance, pH meter, autoclave.

Step-by-Step Methodology:

-

Prepare Enrichment Medium: Prepare a sterile MSM solution. A typical formulation contains K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and a trace element solution. Prepare a sterile stock solution of this compound and add it to the cooled MSM to a final concentration of 50-100 mg/L. This concentration is chosen to be selective without being overly toxic to potential degraders.

-

Inoculation: Add 5-10 g of the soil sample to 100 mL of the enrichment medium in a 250 mL flask. This flask is the primary enrichment culture.

-

Incubation: Incubate the flask at a controlled temperature (e.g., 25-30°C) on a rotary shaker (150 rpm) to ensure aerobic conditions.

-

Monitoring and Subculturing: Periodically (e.g., weekly), withdraw a small aliquot to monitor the disappearance of the parent compound via HPLC. Once a significant reduction (e.g., >50%) is observed, transfer an aliquot (e.g., 5% v/v) of the culture to a fresh flask of the same medium. This selective pressure enriches for the desired microorganisms. Repeat this subculturing process 3-5 times.

-

Isolation of Pure Cultures: After several successful enrichment cycles, plate serial dilutions of the final culture onto MSM agar plates containing this compound as the sole carbon source. Colonies that appear on these plates are potential degraders.

-

Verification: Pick individual colonies and grow them in liquid MSM with the target compound. Confirm their degrading ability by monitoring substrate depletion. The most efficient degraders can then be identified using 16S rRNA gene sequencing.

Protocol: Analytical Workflow for Metabolite Identification

Once a degrading culture is established, the next critical phase is to identify the intermediate products of the degradation pathway. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical tool for this task due to its high sensitivity and specificity.[20][21][22]

Objective: To extract, separate, and identify metabolites of this compound from a liquid culture.

Step-by-Step Methodology:

-

Sample Collection: Collect samples from the microbial culture at various time points (e.g., 0, 24, 48, 96 hours) to capture the appearance and disappearance of intermediates.

-

Sample Preparation (Extraction & Clean-up):

-

Centrifuge the samples to pellet the microbial cells. The metabolites will be in the supernatant.

-

Perform Solid-Phase Extraction (SPE) to remove interfering salts from the medium and to concentrate the analytes.[23][24] For an acidic compound, a mixed-mode or polymer-based reversed-phase SPE cartridge is a logical choice.

-

Condition the SPE cartridge with methanol, then equilibrate with water.

-

Load the supernatant.

-

Wash the cartridge with water to remove salts.

-

Elute the parent compound and its more polar metabolites with an organic solvent like methanol or acetonitrile.[25]

-

-

Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen.[26] Reconstitute the residue in a small, known volume of a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water). This step concentrates the sample, increasing analytical sensitivity.

-

LC-MS/MS Analysis:

-

Chromatography: Use a High-Performance Liquid Chromatography (HPLC) system. A reversed-phase column (e.g., C18 or Phenyl-Hexyl) is appropriate for separating aromatic acids.[27] A gradient elution from a weak mobile phase (e.g., water with 0.1% formic acid) to a strong mobile phase (e.g., acetonitrile with 0.1% formic acid) will effectively separate compounds of varying polarity.

-

Mass Spectrometry: Use a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole) equipped with an Electrospray Ionization (ESI) source. For a carboxylic acid, ESI in negative ion mode (ESI-) is the optimal choice as it readily forms [M-H]⁻ ions.

-

Data Acquisition: Perform a full scan experiment to search for all possible ions. Then, use a data-dependent acquisition (DDA) or targeted (Selected Reaction Monitoring, SRM) method to fragment the ions of interest to obtain structural information.

-

-

Data Analysis: Compare the mass spectra from different time points. Look for new peaks that appear and then disappear over time. The accurate mass measurement from a TOF analyzer can be used to predict elemental formulas. Fragmentation patterns provide clues to the chemical structure of the metabolites.

Table 1: Hypothetical LC-MS/MS Parameters for this compound and Postulated Metabolites (Negative Ion Mode)

| Compound | Formula | Exact Mass | [M-H]⁻ (m/z) | Key Fragment Ions (Hypothetical) |

| This compound | C₆H₃Cl₂NO₂ | 190.9541 | 190.0 | 146.0 (Loss of CO₂) |

| 2,3-Dichloro-5-hydroxy-isonicotinic Acid | C₆H₃Cl₂NO₃ | 206.9490 | 206.0 | 162.0 (Loss of CO₂) |

| 3-Chloro-2,5-dihydroxy-isonicotinic Acid | C₆H₄ClNO₄ | 204.9805 | 204.0 | 160.0 (Loss of CO₂) |

| 2-Chloro-4-carboxy-muconic acid | C₇H₅ClO₆ | 220.9751 | 220.0 | 176.0 (Loss of CO₂), 121.0 |

Note: Isotopic patterns for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) are critical for confirming the presence of chlorinated species.

Key Factors Influencing Degradation

The efficiency of microbial degradation is highly dependent on environmental conditions. Key factors to consider and optimize in any study include:

-

Oxygen Availability: Aerobic pathways, which use oxygenases, are often faster and more complete for many pollutants. Anaerobic conditions may lead to different pathways, such as reductive dechlorination.[8]

-

pH: Enzyme activity is pH-dependent. Most bacteria capable of degrading neutral aromatic pollutants thrive near neutral pH (6.5-7.5).[28]

-

Temperature: Microbial metabolism is temperature-sensitive. Optimal temperatures for soil and water bacteria are typically in the 20-35°C range.

-

Nutrient Availability: The presence of other essential nutrients, particularly nitrogen and phosphorus, is vital for microbial growth and sustained degradation activity.

-

Co-metabolism: Some microorganisms may only be able to transform a compound if another, more easily metabolizable carbon source is present.

Conclusion and Future Research Directions

While the specific metabolic pathway for this compound is not yet defined in the scientific literature, this guide establishes a robust framework for its elucidation. Based on established biochemical principles, the most probable degradation route involves microbial action initiated by oxygenase-catalyzed ring hydroxylation, followed by dehalogenation, aromatic ring cleavage, and mineralization via central metabolic pathways. Abiotic degradation through hydrolysis and direct photolysis is likely to be a minor contributor to its overall environmental fate.

The detailed experimental and analytical protocols provided herein offer a clear and scientifically rigorous path forward. Future research should focus on the successful isolation of degrading consortia or pure strains, the definitive identification of metabolic intermediates using high-resolution mass spectrometry, and the subsequent characterization of the key enzymes and genes involved. This knowledge is not only of academic interest but is essential for developing effective bioremediation technologies and for conducting thorough environmental risk assessments for this and structurally related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Bacterial dehalogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications | MDPI [mdpi.com]

- 9. Efficient oxidative dechlorination and aromatic ring cleavage of chlorinated phenols catalyzed by iron sulfophthalocyanine - ProQuest [proquest.com]

- 10. Efficient oxidative dechlorination and aromatic ring cleavage of chlorinated phenols catalyzed by iron sulfophthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Abiotic degradation of halobenzonitriles: investigation of the photolysis in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Abiotic degradation of four phthalic acid esters in aqueous phase under natural sunlight irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. contractlaboratory.com [contractlaboratory.com]

- 19. scribd.com [scribd.com]

- 20. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analytical methods for the extraction and identification of secondary metabolite production in 'in vitro' plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. opentrons.com [opentrons.com]

- 24. Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present - PMC [pmc.ncbi.nlm.nih.gov]

- 25. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 26. organomation.com [organomation.com]

- 27. myadlm.org [myadlm.org]

- 28. The enhancement of pyridine degradation by Rhodococcus KDPy1 in coking wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dichloroisonicotinic Acid and its Derivatives in Research

This guide provides a comprehensive technical overview of 2,3-dichloroisonicotinic acid and its derivatives, compounds of significant interest in plant pathology and medicinal chemistry. We will delve into their synthesis, mechanisms of action, and applications, providing researchers, scientists, and drug development professionals with a detailed resource for their work.

Introduction: A Tale of Two Chloroatoms

This compound, a halogenated derivative of isonicotinic acid, belongs to a class of compounds that have garnered considerable attention for their biological activities. While its isomer, 2,6-dichloroisonicotinic acid (INA), is a well-characterized synthetic inducer of plant defense mechanisms, the 2,3-dichloro isomer and its derivatives represent a compelling area for further exploration.[1][2] This guide will illuminate the current state of knowledge on this compound, offering insights into its synthesis, its role in eliciting plant immunity, and its potential as a scaffold in drug discovery.

The Cornerstone of Plant Defense: Systemic Acquired Resistance (SAR)

A key application of isonicotinic acid derivatives lies in their ability to induce Systemic Acquired Resistance (SAR) in plants. SAR is a long-lasting and broad-spectrum defense mechanism that is activated throughout the plant following a localized pathogen attack.[3] This response is characterized by the systemic expression of a battery of pathogenesis-related (PR) genes, which collectively enhance the plant's resistance to subsequent infections.[4]

Mechanism of Action: The NPR1-Dependent Signaling Cascade

The induction of SAR by compounds like this compound is primarily mediated through the salicylic acid (SA) signaling pathway, with the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein playing a central role.[5][6] NPR1 and its paralogs, NPR3 and NPR4, have been identified as the receptors for SA and its functional analogs.[7]

The activation cascade can be summarized as follows:

-

Perception of the Signal: In the presence of an SAR inducer like a dichloroisonicotinic acid derivative, the NPR1 protein, which exists as an oligomer in the cytoplasm, undergoes a conformational change.[5]

-

Nuclear Translocation: This conformational shift facilitates the translocation of NPR1 monomers into the nucleus.[8]

-

Transcriptional Activation: Once in the nucleus, NPR1 interacts with TGA transcription factors. This interaction is crucial for the activation of PR gene expression, leading to the establishment of the SAR state.[6]

Synthesis of this compound and Its Derivatives

Synthesis of 2,3-Dichloropyridine (Precursor)

A common route to 2,3-dichloropyridine involves the diazotization of 3-amino-2-chloropyridine.[9]

Protocol: Synthesis of 2,3-Dichloropyridine

-

Salt Formation: 3-amino-2-chloropyridine is dissolved in aqueous hydrochloric acid to form the corresponding hydrochloride salt.

-

Diazotization: An aqueous solution of an alkali metal nitrite (e.g., sodium nitrite) is added to the cooled solution of the hydrochloride salt to form the diazonium salt.

-

Decomposition: The diazonium salt is then decomposed in the presence of a copper(II) catalyst to yield 2,3-dichloropyridine.[9]

Proposed Synthesis of this compound via Carboxylation

A potential method for the synthesis of this compound from 2,3-dichloropyridine is through a Grignard reaction followed by carboxylation.

Proposed Protocol: Carboxylation of 2,3-Dichloropyridine

-

Grignard Reagent Formation: 2,3-dichloropyridine is reacted with magnesium metal in a suitable ether solvent (e.g., THF) to form the corresponding Grignard reagent.

-

Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice) or bubbled with CO2 gas.[10]

-

Acidification: The resulting magnesium salt is hydrolyzed with an acid to yield this compound.